1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Overview
Description
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine moieties
Mechanism of Action
Target of Action
Similar compounds have been shown to have a broad spectrum of cytotoxic action against various cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its observed effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects on various cell lines .
Biochemical Analysis
Biochemical Properties
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes in gene expression can subsequently impact cellular metabolism, altering the production and utilization of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing certain cellular functions or providing therapeutic benefits. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, potentially altering the flow of metabolites through specific pathways. Additionally, this compound may affect the levels of certain metabolites, either increasing or decreasing their concentration depending on the context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity in different tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its ability to modulate cellular processes .
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the diazepine ring through cyclization and subsequent reduction steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Comparison with Similar Compounds
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine can be compared with other similar compounds, such as:
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activity.
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine:
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-7-2-5-9-6-8(7)11-4-1/h2,5-6,10-11H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBKSPNYLEUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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